2'-Hydroxy-3-phenylpropiophenone
Overview
Description
2’-Hydroxy-3-phenylpropiophenone is a chemical compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is known for its colorless to yellow liquid or solid form and is used in various scientific and industrial applications . This compound is also referred to as 1-(2-hydroxyphenyl)-3-phenylpropan-1-one .
Mechanism of Action
Target of Action
The primary target of 2’-Hydroxy-3-phenylpropiophenone is the myocardial membranes . It has a direct stabilizing action on these membranes, which play a crucial role in the conduction of electrical impulses that regulate heart rhythm .
Mode of Action
2’-Hydroxy-3-phenylpropiophenone is a Class 1C antiarrhythmic drug with local anesthetic effects . Its electrophysiological effect manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, it reduces the fast inward current carried by sodium ions . This results in an increased diastolic excitability threshold and a prolonged effective refractory period .
Biochemical Pathways
The compound affects the biochemical pathways related to cardiac rhythm. It reduces spontaneous automaticity and depresses triggered activity . At very high concentrations in vitro, it can inhibit the slow inward current carried by calcium .
Pharmacokinetics
It is known that after intravenous administration, plasma levels decline in a bi-phasic manner consistent with a two-compartment pharmacokinetic model . The average distribution half-life corresponding to the first phase is about five minutes .
Result of Action
The result of the action of 2’-Hydroxy-3-phenylpropiophenone is the prolongation of atrioventricular (AV) conduction . This has little or no effect on sinus node function . Both AV nodal conduction time (AH interval) and His-Purkinje conduction time (HV interval) are prolonged . In patients with Wolff-Parkinson-White (WPW) syndrome, it reduces conduction and increases the effective refractory period of the accessory pathway in both directions .
Biochemical Analysis
Biochemical Properties
It is known that its derivatives show antiarrhythmic, spasmolytic, and local anesthetic activities
Cellular Effects
Its derivatives have been shown to have antiarrhythmic effects, suggesting that it may influence cell signaling pathways related to cardiac rhythm
Molecular Mechanism
It is known that its derivatives can exert antiarrhythmic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Hydroxy-3-phenylpropiophenone can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction typically proceeds through an aldol condensation followed by dehydration to yield the desired product.
Industrial Production Methods: Industrial production of 2’-Hydroxy-3-phenylpropiophenone often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxy-3-phenylpropiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2’-Hydroxy-3-phenylpropiophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Hydroxyacetophenone: Similar in structure but lacks the phenylpropiophenone moiety.
4’-Hydroxyacetophenone: Another structurally related compound with different functional groups.
Uniqueness: 2’-Hydroxy-3-phenylpropiophenone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPGMXJLFWGRMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074658 | |
Record name | 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3516-95-8 | |
Record name | 2′-Hydroxydihydrochalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3516-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Hydroxy-3-phenylpropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003516958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanone, 1-(2-hydroxyphenyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-hydroxyphenyl)-3-phenylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-HYDROXY-3-PHENYLPROPIOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE7O0Z9NZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the provided abstracts don't delve into specific structural modifications and their impact, they highlight that derivatives of 2'-hydroxy-3-phenylpropiophenone were investigated for both antiarrhythmic [] and local anesthetic activities []. This strongly suggests that altering the parent molecule's structure can lead to changes in its potency, selectivity, and potentially even its mechanism of action for these specific biological effects. Further research detailing the specific modifications and their impact on activity would be needed to draw concrete conclusions.
ANone: Unfortunately, the abstracts lack details regarding specific in vitro or in vivo experiments conducted. To understand the effectiveness of these derivatives, information on the following would be crucial:
- Antiarrhythmic activity []: What type of arrhythmias were tested? Which models (cell-based, animal) were employed? What were the key findings regarding efficacy and safety?
- Local anesthetic activity []: Which methods were used to assess anesthetic potency and duration? Were any comparisons made with existing local anesthetics?
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.